Gemfibrozil 1-O-β-Glucuronide-d6
Description
Properties
CAS No. |
1703747-47-0 |
|---|---|
Molecular Formula |
C₂₁H₂₄D₆O₉ |
Molecular Weight |
432.49 |
Synonyms |
1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6; _x000B_Gemfibrozil-d6 Glucuronide; |
Origin of Product |
United States |
Foundational & Exploratory
Gemfibrozil 1-O-β-Glucuronide-d6 chemical structure and properties
An In-Depth Technical Guide to Gemfibrozil 1-O-β-Glucuronide-d6: Structure, Properties, and Analytical Applications
Introduction
Gemfibrozil is a well-established fibric acid derivative used in the clinical management of hypertriglyceridemia.[1][2] Its therapeutic action is primarily mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which modulates lipid metabolism.[1][3] Upon administration, gemfibrozil undergoes extensive hepatic metabolism, with a principal pathway being conjugation with glucuronic acid to form Gemfibrozil 1-O-β-Glucuronide.[4][5] Initially perceived as a simple detoxification product destined for excretion, this acyl glucuronide metabolite has been identified as a potent, mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8.[6][7][8]
This finding is of profound significance in clinical pharmacology, as the glucuronide, not the parent drug, is the primary entity responsible for clinically relevant drug-drug interactions (DDIs) with CYP2C8 substrates.[6][7] Consequently, the accurate quantification of Gemfibrozil 1-O-β-Glucuronide in biological matrices is indispensable for pharmacokinetic studies and DDI risk assessment. This guide provides a comprehensive overview of Gemfibrozil 1-O-β-Glucuronide-d6, the stable isotope-labeled analogue that serves as the gold-standard internal standard for its bioanalysis. We will delve into its chemical properties, the biochemical context of its formation and activity, and its critical application in validated analytical methodologies.
Part 1: Chemical Identity and Physicochemical Properties
Gemfibrozil 1-O-β-Glucuronide-d6 is the deuterated form of the major phase II metabolite of gemfibrozil. The inclusion of six deuterium atoms provides a distinct mass shift from the endogenous metabolite without altering its chemical or chromatographic behavior, making it an ideal internal standard for mass spectrometry-based quantification.[9]
Table 1: Physicochemical Properties
| Property | Gemfibrozil 1-O-β-Glucuronide-d6 | Gemfibrozil 1-O-β-Glucuronide (Unlabeled) |
|---|---|---|
| Chemical Name | 1-[5-(2,5-dimethylphenoxy)-2,2-di(methyl-d3)pentanoate]-β-D-glucopyranuronic acid | 1-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate], β-D-glucopyranuronic acid[10] |
| CAS Number | 1703747-47-0[11] | 91683-38-4[10] |
| Molecular Formula | C₂₁H₂₄D₆O₉[11] | C₂₁H₃₀O₉[10][12] |
| Molecular Weight | 432.49 g/mol [11][] | 426.5 g/mol [10][12] |
The structure consists of the parent gemfibrozil molecule linked via an ester (acyl) bond at its carboxylic acid group to the C1 position of glucuronic acid in a β-anomeric configuration. The deuterium labeling is typically on the two methyl groups at the C2 position of the pentanoic acid moiety, a chemically stable location that prevents isotopic exchange under biological or analytical conditions.
Part 2: The Biochemical Context - Metabolism and Pharmacological Significance
Metabolic Pathway of Gemfibrozil
Gemfibrozil is primarily metabolized in the liver. The formation of Gemfibrozil 1-O-β-Glucuronide is a Phase II conjugation reaction catalyzed predominantly by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.[10][14] This reaction attaches a hydrophilic glucuronic acid moiety to the parent drug, facilitating its excretion, mainly via the urine.[2][4]
Caption: Mechanism-based inactivation of CYP2C8 by Gemfibrozil 1-O-β-Glucuronide.
Part 3: Application in Bioanalytical Methodology
The critical role of the glucuronide metabolite in DDIs necessitates its accurate measurement. The use of a stable isotope-labeled (SIL) internal standard like Gemfibrozil 1-O-β-Glucuronide-d6 is the cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for SIL Internal Standard: An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, handling, and ionization. Because the SIL standard is chemically identical to the analyte, it perfectly compensates for any sample loss, matrix-induced ion suppression or enhancement, and variations in instrument response. Its different mass allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling highly precise and accurate quantification through the calculation of peak area ratios.
Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of Gemfibrozil 1-O-β-Glucuronide in human plasma, adapted from established methodologies. [9][15]It is designed to be self-validating by incorporating a high-fidelity internal standard.
1. Materials and Reagents
-
Reference Standards: Gemfibrozil 1-O-β-Glucuronide, Gemfibrozil 1-O-β-Glucuronide-d6 (Internal Standard, IS).
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade).
-
Water: Deionized, Type 1.
-
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).
2. Stock and Working Solution Preparation
-
Causality: Preparing concentrated stock solutions in an organic solvent like methanol ensures stability. Serial dilutions are then made to create working solutions for spiking into plasma to generate calibration curves and quality control (QC) samples.
-
Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.
-
Prepare serial dilutions of the analyte stock solution to create working standards for the calibration curve (e.g., spanning a range of 0.1 to 40 µg/mL). [16]* Prepare a separate working solution of the IS (e.g., at 1 µg/mL).
3. Sample Preparation (Protein Precipitation)
-
Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering proteins from plasma. Acetonitrile is a highly effective precipitating agent that also keeps the moderately polar analytes in solution.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS System and Conditions
-
Causality: Reversed-phase chromatography separates compounds based on polarity. The acidic mobile phase ensures the carboxylic acid groups on the analytes are protonated, leading to better retention and peak shape. Tandem mass spectrometry provides exquisite selectivity and sensitivity by monitoring a specific fragmentation (transition) for each compound.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 2.1 x 50 mm, < 3 µm particle size [9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min [9] |
| Gradient | Linear gradient, e.g., 20% to 90% B over 5 minutes |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive [9] |
| Monitored Transition (Analyte) | e.g., m/z 427.2 → 251.2 (M+H)⁺ → (Gemfibrozil fragment)⁺ |
| Monitored Transition (IS) | e.g., m/z 433.2 → 257.2 (M+H)⁺ → (Gemfibrozil-d6 fragment)⁺ |
Note: Specific m/z values may vary slightly based on instrumentation and adduction; transitions must be optimized empirically.
Caption: Bioanalytical workflow for quantifying Gemfibrozil 1-O-β-Glucuronide.
Conclusion
Gemfibrozil 1-O-β-Glucuronide-d6 is more than a simple deuterated metabolite; it is an indispensable analytical tool that enables the precise study of its unlabeled, pharmacologically active counterpart. Understanding the biochemistry of Gemfibrozil 1-O-β-Glucuronide reveals a crucial mechanism for drug-drug interactions, shifting the focus from the parent drug to its metabolite. The robust bioanalytical methods facilitated by the use of its stable isotope-labeled internal standard are fundamental to modern drug development and clinical pharmacology, ensuring that the risks associated with potent metabolic inhibitors are accurately characterized and managed. This technical guide provides the foundational knowledge and practical framework for researchers and scientists working in this critical area.
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Chemical Research in Toxicology. (2022). Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases. ACS Publications. Retrieved from [Link]
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Sallustio, B. C., et al. (1994). Biosynthesis, characterisation and direct high-performance liquid chromatographic analysis of gemfibrozil 1-O-beta-acylglucuronide. Journal of Chromatography B: Biomedical Applications, 654(2), 233-240. Retrieved from [Link]
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Ogilvie, B. W., et al. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition, 34(1), 191-197. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2014). A new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 359-362. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of gemfibrozil. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2024). Development And Validation Of A UV Spectrophotometry Method For Gemfibrozil In Bulk And Pharmaceutical Dosage Forms. Retrieved from [Link]
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Portal AmeliCA. (2019). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS analysis of the metabolite formed from gemfibrozil glucuronide.... Retrieved from [Link]
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Moyano, M. A., et al. (2016). A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques. Molecules, 21(11), 1548. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gemfibrozil 1-O-beta-Glucuronide. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: Implications for drug-drug interactions. Retrieved from [Link]
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IntechOpen. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]
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Axios Research. (n.d.). Gemfibrozil-d6. Retrieved from [Link]
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Kumar, A., et al. (2018). 2D QSAR study for gemfibrozil glucuronide as the mechanism-based inhibitor of CYP2C8. SAR and QSAR in Environmental Research, 29(1), 13-26. Retrieved from [Link]
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Baer, B. R., et al. (2009). Benzylic oxidation of gemfibrozil-1-O-beta-glucuronide by P450 2C8 leads to heme alkylation and irreversible inhibition. Chemical Research in Toxicology, 22(7), 1298-1309. Retrieved from [Link]
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Navigating Isotopic Complexity: A Technical Guide to the Molecular Weight of Deuterated Gemfibrozil 1-O-β-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the molecular weight of deuterated Gemfibrozil 1-O-β-Glucuronide. As a Senior Application Scientist, this document moves beyond simple calculations to explain the scientific rationale behind deuteration strategies and the analytical methods essential for verification. We will explore the core principles of isotopic labeling, identify the most probable sites of deuteration on the molecule, and present a clear methodology for determining the precise molecular weight of its deuterated analogues.
Foundational Principles: Understanding Deuteration and its Impact on Molecular Weight
Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron. This contrasts with the more abundant protium (¹H) isotope, which has only a proton. The presence of this additional neutron approximately doubles the mass of the hydrogen atom. The atomic weight of deuterium is approximately 2.014 daltons (Da)[1][2][3], while protium has an atomic weight of about 1.008 Da. This mass difference is the fundamental principle behind the use of deuterated compounds in various scientific applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.
The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. By strategically replacing hydrogens at metabolically vulnerable positions, researchers can modulate a drug's metabolic fate, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites.
The molecular weight of a deuterated compound is directly proportional to the number of deuterium atoms incorporated into its structure. For each hydrogen atom replaced by a deuterium atom, the molecular weight of the molecule increases by approximately 1.006 Da (2.014 Da - 1.008 Da).
Molecular Structure and Metabolically Vulnerable Sites of Gemfibrozil 1-O-β-Glucuronide
To accurately determine the molecular weight of deuterated Gemfibrozil 1-O-β-Glucuronide, we must first understand its chemical structure and identify the non-exchangeable hydrogen atoms that are susceptible to metabolic modification.
The molecular formula of non-deuterated Gemfibrozil 1-O-β-Glucuronide is C₂₁H₃₀O₉, and its molecular weight is approximately 426.46 g/mol [4][5][6][7][8].
Chemical Structure of Gemfibrozil 1-O-β-Glucuronide:
Caption: Workflow for HRMS analysis of deuterated compounds.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the deuterated Gemfibrozil 1-O-β-Glucuronide standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution.
-
Perform serial dilutions to achieve a final concentration appropriate for the mass spectrometer being used (typically in the low ng/mL to µg/mL range).
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the high-resolution mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.
-
Operate the mass analyzer (e.g., Orbitrap, Time-of-Flight) in high-resolution mode to achieve accurate mass measurements.
-
Acquire data in full scan mode to observe the full isotopic distribution.
-
-
Data Analysis and Interpretation:
-
Extract the ion chromatogram for the predicted m/z (mass-to-charge ratio) of the deuterated compound.
-
Analyze the mass spectrum to identify the monoisotopic peak and the characteristic isotopic pattern.
-
Calculate the mass error between the experimentally measured mass and the theoretical mass in parts per million (ppm) to confirm elemental composition.
-
The observed mass should correspond to one of the calculated values in the table above, confirming the degree of deuteration.
-
Conclusion
The molecular weight of deuterated Gemfibrozil 1-O-β-Glucuronide is a critical parameter for researchers in drug development. By understanding the principles of deuteration, identifying the metabolically labile sites, and employing high-resolution mass spectrometry, scientists can accurately determine the molecular weight and confirm the isotopic enrichment of their compounds. This knowledge is essential for the robust design and interpretation of DMPK studies, ultimately contributing to the development of safer and more effective therapeutics.
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An In-depth Technical Guide to Gemfibrozil 1-O-β-Glucuronide-d6 (CAS No. 1703747-47-0) for Advanced Bioanalytical Applications
This guide provides a comprehensive technical overview of Gemfibrozil 1-O-β-Glucuronide-d6, a critical tool for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, its metabolic context, and detailed methodologies for its application in robust bioanalytical assays.
Introduction: The Quintessential Role of a Stable Isotope-Labeled Internal Standard
In the realm of quantitative bioanalysis by mass spectrometry (MS), precision and accuracy are paramount. Gemfibrozil 1-O-β-Glucuronide-d6 (CAS No. 1703747-47-0) serves as a stable isotope-labeled internal standard (SIL-IS) for its unlabeled counterpart, Gemfibrozil 1-O-β-glucuronide. The fundamental principle behind using a SIL-IS is to introduce a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, in this case, deuterium (d6).[1][2][3]
This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical structures ensure they behave virtually identically during sample preparation, chromatography, and ionization.[4][5] Consequently, the SIL-IS effectively normalizes for variability that can be introduced at any stage of the analytical workflow, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2] The use of a deuterated standard is considered the gold standard in LC-MS based bioanalysis for its ability to significantly enhance data quality and reliability.[2][4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1703747-47-0 | [6][7][8][] |
| Molecular Formula | C₂₁H₂₄D₆O₉ | [6][7] |
| Molecular Weight | 432.49 g/mol | [6][7][] |
| Synonyms | Gemfibrozil-d6 Glucuronide, 1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6 | [8] |
| Application | Labeled metabolite of Gemfibrozil for use as an internal standard in bioanalytical assays. | [6] |
The Metabolic Context: Understanding Gemfibrozil Glucuronidation
Gemfibrozil is a fibric acid derivative used to manage hypertriglyceridemia.[10][11] Upon administration, it undergoes extensive metabolism in the liver. A primary metabolic pathway is glucuronidation, a phase II metabolic reaction, which results in the formation of Gemfibrozil 1-O-β-glucuronide.[12] This reaction involves the covalent attachment of glucuronic acid to the carboxyl group of gemfibrozil, a process primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 isozyme.[13]
The resulting glucuronide metabolite is not merely an inactive excretion product. It is a pharmacologically active entity and has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2C8.[14][15][16] This inhibition is clinically significant as it can lead to drug-drug interactions with other medications that are substrates of CYP2C8, such as cerivastatin, repaglinide, and rosiglitazone.[14] Therefore, accurate quantification of both gemfibrozil and its 1-O-β-glucuronide metabolite is crucial for comprehensive pharmacokinetic and drug interaction studies.
Caption: Metabolic pathway of Gemfibrozil to its active glucuronide metabolite.
Experimental Workflow: Quantitative Analysis of Gemfibrozil 1-O-β-Glucuronide in Human Plasma
This section outlines a typical workflow for the quantification of Gemfibrozil 1-O-β-glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Gemfibrozil 1-O-β-Glucuronide-d6 as the internal standard.
Caption: A typical bioanalytical workflow for plasma sample analysis.
Sample Preparation: Protein Precipitation
A protein precipitation method is often employed for its simplicity and high-throughput capability.
-
Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Gemfibrozil 1-O-β-Glucuronide-d6 working solution (e.g., 1 µg/mL in methanol) to each tube, except for the blank matrix samples.
-
Vortexing: Briefly vortex the samples to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Method optimization is essential for specific instrumentation.
| Parameter | Typical Condition | Rationale |
| LC System | UPLC or HPLC system | Provides efficient separation of the analyte from matrix components. |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for gemfibrozil and its glucuronide. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Balances analysis time with chromatographic efficiency. |
| Gradient | Optimized linear gradient (e.g., 10% to 90% B over 5 minutes) | Ensures elution of the analyte with good peak shape and separation from interferences. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 - 10 µL | Dependent on the sensitivity of the mass spectrometer. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | ESI is suitable for polar molecules like glucuronides. The polarity should be optimized. |
| MRM Transitions | Analyte: Q1/Q3 (e.g., m/z 427.2 -> 251.1); IS: Q1/Q3 (e.g., m/z 433.2 -> 257.1) | Specific precursor-to-product ion transitions provide high selectivity. These values are illustrative and require experimental confirmation. |
Data Interpretation and Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and matrix effect. The concentration of Gemfibrozil 1-O-β-glucuronide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations.
Conclusion
Gemfibrozil 1-O-β-Glucuronide-d6 is an indispensable tool for the accurate and precise quantification of its unlabeled, pharmacologically active metabolite. Its use as a stable isotope-labeled internal standard mitigates the inherent variability in bioanalytical workflows, thereby ensuring the generation of high-quality, reliable data essential for pharmacokinetic assessments and drug-drug interaction studies. The methodologies outlined in this guide provide a robust framework for the implementation of this critical reagent in drug development and clinical research.
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An In-Depth Technical Guide to the Metabolic Pathway of Gemfibrozil and its Glucuronide Conjugate Formation
This guide provides a comprehensive technical overview of the metabolic fate of gemfibrozil, a widely prescribed lipid-regulating agent. We will delve into the core metabolic pathways, with a particular focus on the formation of its acyl-glucuronide conjugate and the profound implications of this metabolite in clinical pharmacology, specifically its role as a potent inhibitor of cytochrome P450 2C8 (CYP2C8). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of gemfibrozil's biotransformation and its impact on drug-drug interactions.
Introduction: Gemfibrozil's Therapeutic Role and Metabolic Significance
Gemfibrozil is a fibric acid derivative primarily used to treat hypertriglyceridemia and other dyslipidemias.[1][2] Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2] Activation of PPAR-α leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[2] While effective, the clinical use of gemfibrozil is complicated by its metabolic profile, which is central to its most significant drug-drug interactions. The parent drug itself is a relatively weak inhibitor of metabolic enzymes in vitro; however, its major metabolite, gemfibrozil 1-O-β-glucuronide, is a potent mechanism-based inhibitor of CYP2C8.[3][4] This biotransformation is a critical determinant of gemfibrozil's clinical effects and potential for adverse events.
The Metabolic Landscape of Gemfibrozil
The metabolism of gemfibrozil is extensive, with approximately 70% of an administered dose excreted in the urine, primarily as its glucuronide conjugate.[5] The metabolic pathways can be broadly categorized into two main routes: oxidation (Phase I metabolism) and glucuronidation (Phase II metabolism).
Oxidative Metabolism
The initial phase of gemfibrozil metabolism involves the oxidation of a ring methyl group, leading to the formation of a hydroxymethyl metabolite, which is subsequently oxidized to a carboxyl metabolite.[6] This pathway is considered a significant route of biotransformation. Another oxidative pathway involves the hydroxylation of the aromatic ring to form a phenol metabolite.[7]
Glucuronide Conjugation: The Pivotal Pathway
The most clinically significant metabolic pathway for gemfibrozil is direct glucuronidation of its carboxylic acid group to form gemfibrozil 1-O-β-glucuronide.[3][5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the primary isozyme responsible for this conjugation in the human liver.[8]
The formation of this acyl-glucuronide is a critical step that transforms gemfibrozil from a weak enzyme inhibitor into a potent, mechanism-based inactivator of CYP2C8.[3][4] This phenomenon explains the discrepancy between in vitro studies with the parent drug and the observed clinical drug-drug interactions.
The Role of Gemfibrozil 1-O-β-Glucuronide in CYP2C8 Inhibition
Gemfibrozil 1-O-β-glucuronide is a mechanism-based inhibitor of CYP2C8, meaning it is converted by the enzyme into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[3][9] This inactivation is time- and NADPH-dependent.[3][10] The process leads to a significant decrease in the metabolic clearance of other drugs that are substrates of CYP2C8, such as cerivastatin, repaglinide, and rosiglitazone, potentially leading to toxic plasma concentrations.[3][11]
The inactivation of CYP2C8 by gemfibrozil glucuronide is a two-step process. First, gemfibrozil is glucuronidated by UGTs. Then, the glucuronide metabolite is further metabolized by CYP2C8, leading to the formation of a reactive species that alkylates the heme of the enzyme, causing irreversible inhibition.[3][9]
Below is a diagram illustrating the metabolic pathway of gemfibrozil and the subsequent inhibition of CYP2C8 by its glucuronide conjugate.
Caption: Metabolic pathways of gemfibrozil and CYP2C8 inhibition.
Quantitative Analysis of Gemfibrozil Metabolism and CYP2C8 Inhibition
The following table summarizes key quantitative parameters related to the metabolism of gemfibrozil and the inhibition of CYP2C8 by its glucuronide conjugate, as reported in the scientific literature.
| Parameter | Value | Enzyme/System | Reference |
| Gemfibrozil | |||
| IC50 vs. CYP2C9 | 30 µM | Human Liver Microsomes | [3] |
| IC50 vs. CYP2C8 | 120 µM (without preincubation) | Human Liver Microsomes | [12] |
| 150 µM (with 30-min preincubation) | Human Liver Microsomes | [12] | |
| Gemfibrozil 1-O-β-glucuronide | |||
| IC50 vs. CYP2C8 | 24 µM (without preincubation) | Human Liver Microsomes | [3][12] |
| 1.8 µM (with 30-min preincubation) | Human Liver Microsomes | [3][12] | |
| KI | 20 - 52 µM | Human Liver Microsomes | [10] |
| kinact | 0.21 min-1 | Human Liver Microsomes | [10] |
Experimental Protocols for Studying Gemfibrozil Metabolism
A thorough understanding of gemfibrozil's metabolic profile requires robust in vitro and analytical methodologies. Below are detailed protocols for key experiments.
In Vitro Glucuronidation of Gemfibrozil in Human Liver Microsomes
This protocol describes the formation of gemfibrozil 1-O-β-glucuronide using human liver microsomes. The causality behind these steps is to mimic the hepatic Phase II metabolic environment.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Gemfibrozil
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for quenching)
-
Incubator/water bath (37°C)
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing potassium phosphate buffer, MgCl2, and alamethicin. Alamethicin is a pore-forming peptide used to permeabilize the microsomal membrane, ensuring UDPGA access to the UGT enzymes located within the lumen of the endoplasmic reticulum.
-
Pre-incubation with Microsomes: Add pooled HLMs to the mixture and pre-incubate at 37°C for 5-10 minutes. This step allows the microsomes to equilibrate to the incubation temperature.
-
Initiate the Reaction: Add gemfibrozil (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated microsome mixture.
-
Start Glucuronidation: Initiate the glucuronidation reaction by adding UDPGA. The reaction is time-dependent, so a typical incubation time is 30-60 minutes at 37°C.
-
Quench the Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and stops the enzymatic activity.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. The supernatant, containing gemfibrozil and its glucuronide metabolite, can then be analyzed by LC-MS/MS.
In Vitro CYP2C8 Inhibition Assay with Gemfibrozil Glucuronide
This protocol outlines the procedure to assess the mechanism-based inhibition of CYP2C8 by gemfibrozil 1-O-β-glucuronide. The rationale is to determine the time- and concentration-dependent inactivation of the enzyme.
Materials:
-
Pooled human liver microsomes or recombinant human CYP2C8
-
Gemfibrozil 1-O-β-glucuronide (or generate in situ as described above)
-
NADPH regenerating system (or NADPH)
-
CYP2C8 substrate (e.g., paclitaxel, amodiaquine)
-
Potassium phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
Protocol:
-
Pre-incubation: Prepare a mixture of HLMs or recombinant CYP2C8, buffer, and various concentrations of gemfibrozil 1-O-β-glucuronide. Pre-incubate at 37°C.
-
Initiate Inactivation: Start the inactivation reaction by adding the NADPH regenerating system. This is crucial as the inactivation is NADPH-dependent.[3] Incubate for various time points (e.g., 0, 5, 15, 30 minutes).
-
Dilution and Substrate Addition: After each pre-incubation time point, dilute the mixture to minimize the direct inhibitory effect of the remaining gemfibrozil glucuronide. Immediately add the CYP2C8 substrate.
-
Measure Residual Activity: Incubate for a short period (e.g., 5-10 minutes) to measure the rate of substrate metabolism.
-
Quench and Analyze: Terminate the reaction with a suitable quenching solvent and analyze the formation of the substrate's metabolite by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the remaining CYP2C8 activity against the pre-incubation time to determine the inactivation rate constant (kobs). Further analysis can determine the KI and kinact values.[10]
The following diagram illustrates the experimental workflow for assessing CYP2C8 inhibition.
Caption: Workflow for CYP2C8 mechanism-based inhibition assay.
Analytical Methodology: LC-MS/MS for Gemfibrozil and Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of gemfibrozil and its metabolites in biological matrices.[11]
Typical LC-MS/MS Parameters:
-
Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting gemfibrozil from plasma.[11]
-
Chromatographic Separation: A reverse-phase C18 column is typically used.[11] The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile.[11]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of gemfibrozil and its acidic metabolites. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Conclusion
The metabolism of gemfibrozil is a classic example of how biotransformation can dramatically alter the pharmacological and toxicological profile of a drug. The formation of gemfibrozil 1-O-β-glucuronide and its subsequent mechanism-based inhibition of CYP2C8 are critical factors to consider in clinical practice and during the development of new chemical entities. A thorough understanding of these pathways, supported by robust in vitro and analytical methods, is essential for predicting and mitigating the risk of drug-drug interactions and ensuring patient safety. This guide provides a foundational framework for researchers and clinicians working with gemfibrozil and other compounds that undergo similar metabolic activation.
References
-
Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., Gipson, A. E., Holsapple, J., Toren, P., & Parkinson, A. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 34(1), 191–197. [Link]
-
Baer, B. R., DeLisle, R. K., & Allen, E. (2010). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(22), 2067–2072. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3463, Gemfibrozil. Retrieved February 12, 2026, from [Link]
-
de Cássia Garcia, S., Niegia, A. C. H., de Oliveira, A. C. P., Barrientos-Astigarraga, R. E., & Lanchote, V. L. (2019). UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1128, 121712. [Link]
-
Tornio, A., & Backman, J. T. (2017). Role of gemfibrozil as an inhibitor of CYP2C8 and membrane transporters. Expert opinion on drug metabolism & toxicology, 13(1), 75–86. [Link]
-
National Center for Biotechnology Information. (2023, February 13). Gemfibrozil. In StatPearls. StatPearls Publishing. [Link]
-
Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., Gipson, A. E., Holsapple, J., Toren, P., & Parkinson, A. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: Implications for drug-drug interactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Schematic of the effect of gemfibrozil on lipid metabolism in an in vitro hepatocellular steatosis cell model. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of gemfibrozil. Retrieved February 12, 2026, from [Link]
-
Nakagawa, A., Shigeta, A., Iwabuchi, H., Horiguchi, M., Nakamura, K., & Takahagi, H. (1991). Simultaneous determination of gemfibrozil and its metabolites in plasma and urine by a fully automated high performance liquid chromatographic system. Biomedical chromatography : BMC, 5(2), 68–73. [Link]
-
Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., Gipson, A. E., Holsapple, J., Toren, P., & Parkinson, A. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 34(1), 191–197. [Link]
-
Jenkins, G. J., Jenkins, S. A., & Parkinson, A. (2011). Studies to further investigate the inhibition of human liver microsomal CYP2C8 by the acyl-β-glucuronide of gemfibrozil. Drug metabolism and disposition: the biological fate of chemicals, 39(12), 2217–2225. [Link]
-
International Agency for Research on Cancer. (1996). Gemfibrozil. In Some Pharmaceutical Drugs. IARC. [Link]
-
ResearchGate. (n.d.). Two-stage activation of gemfibrozil by human liver microsomes in the presence of UDP-glucuronic acid and alamethicin (the glucuronidation step) and then NADPH (the cytochrome P450 step). Retrieved February 12, 2026, from [Link]
-
Nakajima, M., Koga, T., Sakai, H., Yamanaka, H., Fujiwara, R., & Yokoi, T. (2007). The UDP-glucuronosyltransferase 2B7 isozyme is responsible for gemfibrozil glucuronidation in the human liver. Drug metabolism and disposition: the biological fate of chemicals, 35(11), 2037–2043. [Link]
-
Khan, M. A., Kumar, S., & Ali, J. (2019). A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formulation. International Journal of Pharmaceutical Investigation, 9(2), 79–83. [Link]
-
Der Pharma Chemica. (2012). Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. [Link]
-
ResearchGate. (n.d.). Determination of gemfibrozil in different samples. Retrieved February 12, 2026, from [Link]
-
Tornio, A., Filppula, A. M., Kailari, O., Neuvonen, M., Nyrönen, T. H., Tapaninen, T., Neuvonen, P. J., & Backman, J. T. (2012). Mechanism-based inhibition of CYP2C8 by gemfibrozil in humans: characterisation of time and dose relationships. British journal of clinical pharmacology, 73(6), 943–953. [Link]
-
Gansner, E. R., Hu, Y., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Baer, B. R., O'Donnell, E. M., & Rettie, A. E. (2009). Benzylic oxidation of gemfibrozil-1-O-β-glucuronide by P450 2C8 leads to heme alkylation and irreversible inhibition. Chemical research in toxicology, 22(7), 1296–1302. [Link]
-
BioScholar. (2023, May 2). Dot plot method| Bioinformatics. YouTube. [Link]
-
ResearchGate. (n.d.). LC-MS/MS analysis of the metabolite formed from gemfibrozil glucuronide by human liver microsomes or recombinant CYP2C8. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. Retrieved February 12, 2026, from [Link]
-
BioRender. (2023, July 14). Tips for Illustrating Biological Pathways. YouTube. [Link]
-
Drugs.com. (2025, November 20). Gemfibrozil: Package Insert / Prescribing Information. [Link]
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- 4. semanticscholar.org [semanticscholar.org]
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- 12. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Specification & Application Guide: Gemfibrozil-d6 Glucuronide
This guide provides a comprehensive technical framework for the specification, handling, and bioanalytical application of Gemfibrozil-d6 1-O-β-glucuronide . It is designed for analytical scientists and DMPK researchers managing the rigorous demands of regulatory-grade bioanalysis.
Executive Summary: The Criticality of Isotopic Fidelity
Gemfibrozil 1-O-β-glucuronide (Gem-Glu) is not merely a Phase II metabolite; it is a potent, mechanism-based inhibitor (MBI) of CYP2C8 . The accurate quantification of Gem-Glu is essential for predicting drug-drug interactions (DDIs), particularly with CYP2C8 substrates like cerivastatin and repaglinide.
The use of a deuterated internal standard, Gemfibrozil-d6 glucuronide , is mandatory to compensate for the significant matrix effects and ionization suppression typical of acyl glucuronide analysis. However, the reliability of this standard hinges on two factors: Isotopic Purity (to prevent signal cross-talk) and Regio-isomeric Stability (to prevent acyl migration).
This guide outlines the precise specifications and handling protocols required to maintain the integrity of this reference material.
Molecular Specifications & Isotopic Design
Chemical Structure & Label Positioning
To ensure metabolic stability and lack of exchange, the deuterium labels are strategically positioned on the 2,2-dimethyl moiety of the pentanoic acid chain, rather than the aromatic ring or the glucuronide sugar.
-
Analyte: Gemfibrozil 1-O-β-glucuronide (
) -
Internal Standard: Gemfibrozil-d6 1-O-β-glucuronide (
) -
Molecular Weight: ~432.50 Da (IS) vs. 426.46 Da (Analyte)
-
Mass Shift: +6 Da (Sufficient to avoid overlap with the M+2 isotope of the natural analyte).
Isotopic Purity Specifications
For regulatory bioanalysis (GLP/GCP), "commercial grade" purity is often insufficient. The following specifications are recommended to define a Reference Standard Grade material.
| Parameter | Specification | Technical Rationale |
| Chemical Purity | Includes assessment of both organic impurities and acyl migration isomers (2-O, 3-O, 4-O). | |
| Isotopic Enrichment | High enrichment ensures consistent ionization efficiency relative to the analyte. | |
| Unlabeled ( | Critical: High | |
| Protium ( | None detected | Label must be on non-exchangeable carbon sites (alkyl chain), not O-D or N-D sites. |
The "Acyl Glucuronide" Challenge: Stability & Migration
Unlike ether glucuronides, Gemfibrozil-d6 glucuronide is an acyl glucuronide . It possesses a reactive ester linkage that is inherently unstable at physiological pH. It undergoes acyl migration , where the drug moiety migrates from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring.[1]
Why this matters:
-
Quantification Error: Most LC-MS/MS methods are specific to the 1-O-β isomer. If the IS degrades into 2/3/4-isomers, the IS peak area decreases, causing over-estimation of the analyte.
-
Cross-Interference: Migration isomers often have different fragmentation patterns or retention times, potentially co-eluting with interferences.
Diagram 1: Acyl Migration & Degradation Pathway
The following diagram illustrates the cascade of instability that must be prevented during storage and processing.
Handling & Storage Protocols
To preserve the isotopic and chemical purity defined above, strict handling protocols are required.
Storage Conditions
-
Solid State: Store at -20°C or -80°C under desiccant. Protect from moisture to prevent hydrolysis.
-
Stock Solutions:
-
Solvent: Acetonitrile:Water (1:1) containing 0.1% Formic Acid or Acetic Acid .
-
Avoid pure Methanol: Primary alcohols can induce transesterification (formation of methyl esters) over long storage periods.
-
pH Control: The solution pH must be maintained between 3.0 and 4.0 . At this pH, the acyl migration rate is negligible.
-
Sample Preparation (Bioanalysis)
When using Gemfibrozil-d6 glucuronide as an Internal Standard (IS) in plasma assays:
-
Acidification: Plasma samples should be acidified (e.g., 2% Formic Acid) immediately upon collection to stabilize the endogenous glucuronide.
-
IS Spiking: The IS working solution must also be acidified.
-
Extraction: Avoid alkaline liquid-liquid extraction (LLE). Use Protein Precipitation (PPT) with acidified acetonitrile or acidic Solid Phase Extraction (SPE).
Analytical Validation: Determining Isotopic Purity
You cannot rely solely on the Certificate of Analysis (CoA) from a vendor without verifying the material's suitability for your specific assay range.
Protocol: Isotopic Contribution Assessment
This experiment determines if the IS contributes signal to the Analyte channel (Cross-talk).
-
Prepare IS Only Sample: Prepare a sample containing the IS at the working concentration (e.g., 500 ng/mL) in matrix, with no analyte.
-
Prepare Double Blank: Matrix with no IS and no analyte.
-
Analyze by LC-MS/MS: Monitor the transitions for both Analyte (425
113) and IS (431 113). -
Calculation:
-
Acceptance Criteria: Interference should be < 20% of the LLOQ signal. If > 20%, the
impurity in your IS is too high, or the IS concentration is too high.
Diagram 2: QC Decision Tree for IS Selection
LC-MS/MS Bioanalytical Parameters
For the quantification of Gemfibrozil Glucuronide using the d6-IS, Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid moiety.
| Parameter | Setting | Notes |
| Ionization Mode | ESI Negative (-) | |
| Analyte Transition | 113.0 corresponds to the glucuronide fragment. | |
| IS Transition | Note: The fragment (113) is unlabeled (sugar). The d6 label remains on the neutral loss. | |
| Alt. Transition | Aglycone fragment (Gemfibrozil). | |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic MP is crucial to prevent on-column acyl migration. |
Expert Insight: While the
References
-
Ogilvie, B. W., et al. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions.[2][3][4] Drug Metabolism and Disposition, 34(1), 191-197.[2] Link
-
Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin.[4][5] Journal of Pharmacology and Experimental Therapeutics, 311(1), 228-236. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Link
-
Baer, B. R., et al. (2009). Benzylic oxidation of gemfibrozil-1-O-β-glucuronide by P450 2C8 leads to heme alkylation and irreversible inhibition.[5] Chemical Research in Toxicology, 22(7), 1298-1309. Link
Sources
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: OATP1B1 Transporter Inhibition Assay using Gemfibrozil 1-O-β-glucuronide
Abstract & Regulatory Context
The organic anion transporting polypeptide 1B1 (OATP1B1/SLCO1B1) is a hepatic uptake transporter critical for the clearance of statins, sartans, and other anionic drugs. Inhibition of OATP1B1 is a primary driver of drug-drug interactions (DDIs), most notably exemplified by the withdrawal of cerivastatin following rhabdomyolysis cases caused by co-administration with gemfibrozil.
While gemfibrozil is the parent drug, its major metabolite, Gemfibrozil 1-O-β-glucuronide (Gem-Glu) , is the potent perpetrator of this interaction. Gem-Glu exhibits mechanism-based inhibition (MBI) (also referred to as time-dependent inhibition) of OATP1B1 and CYP2C8, often with higher potency than the parent compound. Consequently, FDA and EMA guidelines recommend evaluating OATP1B1 inhibition liability using gemfibrozil, but accurate in vitro prediction requires accounting for the glucuronide's specific potency and instability.
This guide details a robust protocol for OATP1B1 inhibition assays using Gem-Glu, emphasizing the critical handling of this unstable acyl glucuronide to prevent experimental artifacts.
Mechanism of Action
Understanding the interaction mechanism is vital for experimental design. Unlike simple competitive inhibitors, Gem-Glu demonstrates a time-dependent increase in inhibitory potency.
-
Direct Inhibition: Gem-Glu competes with substrates (e.g., statins) for the OATP1B1 pore.
-
Time-Dependent Inhibition (TDI): Pre-incubation of OATP1B1-expressing cells with Gem-Glu results in a "shifted" IC50 (lower value), indicating a mechanism-based inactivation or slow-binding kinetics. Failure to include a pre-incubation step can lead to underestimation of DDI risk (false negatives).
Diagram 1: Mechanism of OATP1B1 Inhibition by Gem-Glu
Caption: Gem-Glu acts as a potent inhibitor of OATP1B1 uptake, exceeding the potency of the parent drug.
Critical Material Handling: Acyl Glucuronide Instability
WARNING: Gemfibrozil 1-O-β-glucuronide is an acyl glucuronide . It is chemically unstable and prone to:
-
Hydrolysis: Reverting to the parent gemfibrozil.
-
Acyl Migration: Rearranging into
-glucuronidase-resistant isomers.
Handling Protocol:
-
Storage: Store solid powder at -20°C or -80°C.
-
Stock Preparation: Dissolve in 100% DMSO or methanol. Do not store aqueous stocks.
-
pH Sensitivity: Acyl glucuronides degrade rapidly at physiological pH (7.4) and basic pH.
-
Best Practice: Prepare working solutions in assay buffer immediately before addition to cells.
-
Analysis: If measuring Gem-Glu concentrations by LC-MS, acidify samples (add 1% formic acid) immediately after collection to stabilize the metabolite.
-
Experimental Protocol
Materials[1][2][3]
-
Test System: HEK293 or CHO cells stably transfected with SLCO1B1 (OATP1B1) and Mock-transfected control cells.
-
Probe Substrate:
-
Inhibitor: Gemfibrozil 1-O-β-glucuronide (Purity >95%).
-
Transport Buffer: HBSS (Hank's Balanced Salt Solution) + 10 mM HEPES, pH 7.4.
-
Stop Solution: Ice-cold PBS.
-
Lysis Buffer: 0.1 N NaOH or 1% SDS.
Assay Workflow (Step-by-Step)
This protocol includes a 30-minute pre-incubation step to account for time-dependent inhibition, as recommended for accurate risk assessment.
Step 1: Cell Preparation
-
Seed OATP1B1-HEK293 and Mock cells in 24-well or 96-well Poly-D-Lysine coated plates.
-
Culture for 24–48 hours until >90% confluent.
-
Induce expression with Sodium Butyrate (if required by your specific cell line model) 24h prior to assay.
Step 2: Buffer & Compound Prep (Just-in-Time)
-
Warm Transport Buffer to 37°C.
-
Prepare Gem-Glu working solutions (0.1
M to 100 M) in Transport Buffer. Note: Keep DMSO concentration constant (e.g., 0.5%) across all wells. -
Prepare Probe Substrate solution (e.g., 1
M E17 G) in Transport Buffer.
Step 3: Pre-Incubation (The TDI Step)
-
Aspirate media and wash cells 2x with warm Transport Buffer.
-
Add Inhibitor Solution (Gem-Glu) to the cells.
-
Incubate for 30 minutes at 37°C.
-
Control: Incubate Vehicle (Buffer + DMSO) only.
-
Step 4: Uptake Phase
-
Do not wash the cells (to maintain inhibitor equilibrium).
-
Add an equal volume of 2x Concentrated Substrate containing the same concentration of Inhibitor.
-
Alternative: Aspirate and immediately replace with a premixed solution of Substrate + Inhibitor.
-
-
Incubate for the linear range time (typically 2 to 5 minutes ). Crucial: OATP1B1 uptake is rapid; exceeding the linear range invalidates kinetic calculations.
Step 5: Termination & Lysis
-
Aspirate reaction mix immediately.
-
Wash cells 3x with Ice-Cold PBS (stops transport instantly).
-
Add Lysis Buffer (0.1 N NaOH) and shake for 15 mins.
-
Neutralize (if necessary) and transfer lysate to scintillation vials (for radiolabels) or LC-MS plates.
Diagram 2: Assay Workflow
Caption: Workflow emphasizes fresh inhibitor preparation and pre-incubation to capture TDI.
Data Analysis & Interpretation
Calculation of Transport Activity
Calculate the net transporter-specific uptake:
IC50 Determination
Plot the percentage of control activity (Y-axis) vs. log[Gem-Glu concentration] (X-axis). Fit the data to a non-linear regression model:
Typical Reference Values
| Parameter | Probe Substrate | Typical IC50 ( | Note |
| Gemfibrozil (Parent) | E17 | 20 - 70 | Weak/Moderate inhibition |
| Gem-Glucuronide | E17 | 4 - 15 | High Potency (Substrate dependent) |
| Gem-Glucuronide | Statins | 10 - 25 | Often slightly higher IC50 than E17 |
R-Value Calculation (FDA Guidance)
To assess clinical DDI risk, calculate the R-value:
- : Estimated maximum inhibitor concentration at the inlet to the liver.
-
Threshold: If
(FDA) or (EMA), a clinical DDI study is required. -
Note: Due to the high hepatic concentration of Gem-Glu, this threshold is almost invariably breached, validating the known interaction.
Troubleshooting & Validation
-
Issue: High Background in Mock Cells.
-
Cause: Substrate stickiness or passive diffusion.
-
Fix: optimize wash steps; ensure BSA (0.1%) is not in the uptake buffer unless necessary, as it binds Gem-Glu.
-
-
Issue: IC50 varies between runs.
-
Cause: Gem-Glu degradation.
-
Fix: Check the integrity of the Gem-Glu stock by LC-MS. If >5% hydrolysis to parent gemfibrozil is observed, discard the stock.
-
-
Issue: No shift in IC50 with pre-incubation.
-
Cause: Substrate concentration too high (saturating) or incubation time too long.
-
Fix: Ensure substrate concentration is
(typically 1 M for E17 G) and uptake time is strictly within the linear phase.
-
References
-
FDA Guidance for Industry. (2020).[3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4]Link
-
Ogilvie, B. W., et al. (2006).[5] Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions.[5][6] Drug Metabolism and Disposition, 34(1), 191-197.[5] Link
-
Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin.[6] Journal of Pharmacology and Experimental Therapeutics, 311(1), 228-236. Link
-
Nakagomi-Hagihara, R., et al. (2007). Gemfibrozil and its glucuronide inhibit the hepatic uptake of pravastatin mediated by OATP1B1.[7] Xenobiotica, 37(5), 474-486.[7] Link
-
Izumi, S., et al. (2017). Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17β-Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein.[8] Drug Metabolism and Disposition, 45(6), 644-651. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 4. medscape.com [medscape.com]
- 5. Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin: analysis of the mechanism of the clinically relevant drug-drug interaction between cerivastatin and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemfibrozil and its glucuronide inhibit the hepatic uptake of pravastatin mediated by OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gemfibrozil & Gemfibrozil Glucuronide Analysis
Topic: Improving peak separation and quantification accuracy for Gemfibrozil (GEM) and Gemfibrozil 1-O-
The Core Challenge: The "Phantom" Parent
Why is separation critical?
In LC-MS/MS analysis, Gemfibrozil 1-O-
During ISF, the glucuronide moiety is cleaved before the ion enters the quadrupole, converting GEM-GLU (
-
The Risk: If GEM and GEM-GLU co-elute, the mass spectrometer cannot distinguish between the "real" parent drug and the "artifact" parent generated from the glucuronide. This leads to a gross overestimation of Gemfibrozil concentrations.
-
The Solution: You must achieve baseline chromatographic separation . Mass spectrometry alone cannot resolve this interference.
Mechanism of Interference
The following diagram illustrates how co-elution corrupts your data.
Figure 1: Mechanism of bioanalytical error caused by In-Source Fragmentation (ISF) during co-elution.
Chromatographic Optimization Guide
To achieve baseline separation, we must exploit the polarity difference between the carboxylic acid parent and the polar glucuronide.
A. Column Selection
While C18 is the industry standard, standard C18 phases often fail to resolve acyl glucuronides from their parents due to similar hydrophobic backbones.
| Column Chemistry | Suitability | Technical Rationale |
| Phenyl-Hexyl | Recommended | Provides |
| Polar-Embedded C18 | High | The embedded polar group interacts with the hydroxyls on the glucuronide, increasing its retention relative to the parent, or changing selectivity. |
| Standard C18 | Moderate | Requires shallow gradients. Often results in tailing for acyl glucuronides if end-capping is insufficient. |
B. Mobile Phase Chemistry
Critical Rule: You must suppress the ionization of the carboxylic acid to increase retention, but you must also maintain the stability of the acyl glucuronide.
-
Aqueous (A): 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Keeps Gemfibrozil protonated (
) for better retention on C18/Phenyl phases.
-
-
Organic (B): Methanol (MeOH) vs. Acetonitrile (ACN).
-
Recommendation:Methanol .[1]
-
Why: Methanol is a protic solvent. It can hydrogen bond with the glucuronide hydroxyls, often providing different selectivity than aprotic ACN. Furthermore, ACN can sometimes promote on-column glucuronide rearrangement.
-
C. Gradient Strategy
Avoid "ballistic" gradients. The glucuronide is more polar and will elute first.
Suggested Gradient (Phenyl-Hexyl, 2.1 x 50mm, 1.7 µm):
-
Flow: 0.4 mL/min
-
Temp: 40°C
| Time (min) | %B (MeOH) | Event |
| 0.0 | 30 | Initial Hold (Focusing) |
| 0.5 | 30 | Start Gradient |
| 4.0 | 70 | Shallow ramp to separate species |
| 4.1 | 95 | Wash |
| 5.0 | 95 | Hold Wash |
| 5.1 | 30 | Re-equilibration |
Sample Preparation & Stability (Pre-Analytical)
WARNING: Acyl glucuronides are chemically unstable. At physiological pH (7.4) or alkaline pH, GEM-GLU undergoes:
-
Hydrolysis: Reverts to parent Gemfibrozil (positive bias).
-
Acyl Migration: The glucuronic acid moves from the 1-position to 2, 3, or 4-positions. These isomers may not be cleaved by
-glucuronidase enzymes but can still interfere chromatographically.
Stabilization Protocol
-
Collection: Collect blood into tubes containing citric acid or sodium fluoride/potassium oxalate to lower pH immediately.
-
Processing: Keep all samples on ice (4°C).
-
Acidification: If plasma is neutral, add 10% volume of 5% Formic Acid immediately after separation. Target pH < 4.0.[1][2]
-
Solvent: Reconstitute extracts in acidified mobile phase (e.g., 90:10 Water:MeOH with 0.1% FA). Never reconstitute in 100% organic or neutral buffers.
Validation: Measuring % In-Source Fragmentation
You must quantify how much your source converts GEM-GLU to GEM. This is required by FDA Bioanalytical Method Validation guidelines (2018) regarding metabolite interference.
The ISF Check Workflow
-
Inject a pure standard of Gemfibrozil Glucuronide (at a high concentration, e.g., 1000 ng/mL).
-
Monitor two transitions:
-
Transition A (Glucuronide):
(or specific fragment). -
Transition B (Parent):
(The parent drug transition).
-
-
Observe the retention time (RT).[3] The pure standard should elute at the Glucuronide RT (e.g., 2.5 min).
-
Look for a peak in Transition B at 2.5 min. This is the ISF artifact.
Calculation:
Troubleshooting & FAQ
Q: My Gemfibrozil peak has a "shoulder" on the front. What is this? A: This is likely the glucuronide co-eluting. The glucuronide is more polar and usually elutes just before the parent.
-
Action: Switch to a Phenyl-Hexyl column or lower the initial organic % in your gradient to flatten the separation profile.
Q: I separated the peaks, but the Glucuronide peak is splitting into 2 or 3 peaks. A: This indicates Acyl Migration . Your sample pH was likely too high during processing or storage.
-
Action: Check the pH of your sample extracts. Ensure you are using acidified mobile phases. Once migration occurs, it is irreversible.
Q: Can I just use a specific MRM transition to avoid the interference?
A: No. Because the glucuronide converts to the parent ion (
Q: What does the FDA say about this? A: The FDA Bioanalytical Method Validation Guidance (2018) explicitly requires investigation of metabolite interference. You must demonstrate that metabolites (especially acyl glucuronides) do not contribute to the quantification of the parent drug.
Decision Tree for Method Development
Figure 2: Troubleshooting logic for resolving Gemfibrozil/Glucuronide co-elution.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6][7] [Link]
-
Ogilvie, B. W., et al. (2006).[8][9] Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition.[10][11][12] [Link]
-
Sly, L. A., et al. (2010). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography. [Link]
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of gemfibrozil 1-o-beta-acyl glucuronide. Pharmacokinetics of covalently bound gemfibrozil-protein adducts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nebiolab.com [nebiolab.com]
Minimizing signal suppression for Gemfibrozil-d6 glucuronide in LC-MS
Welcome to the technical support center for the bioanalysis of Gemfibrozil-d6 glucuronide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize signal suppression in LC-MS assays. As Senior Application Scientists, we provide this guide based on established principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of Gemfibrozil-d6 glucuronide and other similar metabolites.
Q1: What is ion suppression and why is it a critical issue for Gemfibrozil-d6 glucuronide?
A: Ion suppression is a matrix effect where the ionization efficiency of the target analyte (Gemfibrozil-d6 glucuronide) in the mass spectrometer's ion source is reduced by the presence of co-eluting compounds.[1][2] This leads to a decreased signal response, which can severely compromise the accuracy, precision, and sensitivity of the assay.[2][3]
Gemfibrozil-d6 glucuronide is particularly susceptible for two main reasons:
-
High Polarity: As a glucuronide metabolite, it is significantly more hydrophilic than its parent drug, Gemfibrozil.[4][5] In standard reversed-phase (RP) chromatography, highly polar molecules tend to elute very early in the chromatographic run. This region is often saturated with other polar endogenous matrix components (e.g., salts, phospholipids) that are not well-retained, leading to intense competition for ionization.[4]
-
Analyte Class: Glucuronides are known to be challenging analytes in LC-MS due to their chromatographic behavior and potential for instability.[4][6]
Q2: I'm using a deuterated internal standard (Gemfibrozil-d6) for the parent drug. Shouldn't this correct for any suppression of the glucuronide metabolite?
A: Not necessarily. While a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, its effectiveness depends on it co-eluting and behaving identically to the analyte.[7][8]
The challenge here is that you are using the SIL-IS of the parent drug (Gemfibrozil-d6) to quantify the metabolite (Gemfibrozil glucuronide). Due to the significant difference in polarity, Gemfibrozil-d6 and Gemfibrozil glucuronide will have different retention times in a reversed-phase system. If the glucuronide elutes in a region of high ion suppression while the parent drug elutes in a "cleaner" region, the internal standard will fail to accurately compensate for the loss of signal for the metabolite.[7] This can lead to a significant underestimation of the glucuronide concentration.
Q3: My results are inconsistent. How can I quickly determine if ion suppression is the culprit?
A: A classic and effective method is the Post-Column Infusion (PCI) experiment .[9][10] This diagnostic tool helps visualize the regions of ion suppression across your chromatographic gradient.
The basic principle involves:
-
Continuously infusing a standard solution of your analyte (Gemfibrozil-d6 glucuronide) directly into the MS source, post-column. This creates a stable, constant signal.
-
Injecting a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.
-
Monitoring the analyte's signal. Any dip or enhancement in the baseline signal corresponds to a region where co-eluting matrix components are suppressing or enhancing the ionization.
If you observe a significant dip in the signal at the retention time of your Gemfibrozil-d6 glucuronide peak, this confirms that matrix-induced ion suppression is a major issue.
Q4: I'm observing a peak for the parent drug (Gemfibrozil-d6) at the retention time of my glucuronide metabolite. What is happening?
A: You are likely observing in-source fragmentation or in-source decay . Glucuronide conjugates, particularly acyl glucuronides like that of Gemfibrozil, can be unstable under the energetic conditions of the electrospray ionization (ESI) source.[4][11][12] The bond linking the drug to the glucuronic acid moiety can break, resulting in the loss of the glucuronic acid (a neutral loss of 176 Da). This generates an ion with the same mass-to-charge ratio (m/z) as the parent drug.
If this occurs, and your parent drug is not chromatographically separated from the glucuronide, it can lead to a false over-estimation of the parent compound.[4] This underscores the importance of achieving good chromatographic separation between the parent and its metabolites.
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows to systematically address and mitigate signal suppression.
Guide 1: Optimizing Sample Preparation
The goal of sample preparation is to remove as many matrix interferences as possible while maximizing the recovery of your analyte.[13] Since Gemfibrozil glucuronide is an acidic and polar molecule, the extraction strategy must be tailored accordingly.
Caption: Decision workflow for sample preparation.
This protocol is designed for polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), which offer excellent retention for a wide range of compounds.[14][15]
Rationale: The key is to manipulate the pH to control the ionization state of the analyte. Gemfibrozil glucuronide has an acidic carboxylic acid group from the glucuronic acid moiety (pKa ~3.2).[4] By acidifying the sample to a pH below the pKa, we neutralize the analyte, making it less polar and allowing it to be retained strongly on a reversed-phase sorbent.
Step-by-Step Methodology:
-
Conditioning:
-
Action: Pass 1 mL of methanol through the SPE cartridge.
-
Purpose: To wet the polymeric sorbent and activate it for retention. Do not let the cartridge go dry.
-
-
Equilibration:
-
Action: Pass 1 mL of 2% formic acid in water (pH ~2.7) through the cartridge.
-
Purpose: To prepare the sorbent with the same pH as the loading solution, ensuring proper retention of the analyte upon loading. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Action: Pre-treat your plasma/urine sample by acidifying it with formic acid to ~pH 3. A 1:1 dilution with 4% formic acid is a good starting point. Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Purpose: At this pH, the glucuronide is protonated (neutral), maximizing its retention on the nonpolar sorbent.
-
-
Washing:
-
Action: Pass 1 mL of 5% methanol in 2% formic acid through the cartridge.
-
Purpose: This is a critical step. The weak organic solvent removes polar interferences (salts, etc.) that are not strongly retained, while the acidic conditions keep the analyte of interest bound to the sorbent.
-
-
Elution:
-
Action: Elute the analyte with 1 mL of methanol, preferably containing a small amount of base (e.g., 2% ammonium hydroxide in methanol) to ionize the analyte and ensure complete release from the sorbent.
-
Purpose: A strong organic solvent disrupts the nonpolar interactions. Adding a base ensures the acidic analyte is deprotonated (charged), minimizing any secondary interactions with the sorbent and promoting efficient elution.
-
-
Dry-Down and Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a solvent that is compatible with your initial mobile phase (e.g., 10% acetonitrile in water).
-
Purpose: To concentrate the sample and ensure the injection solvent is weak enough to allow for good peak shape on the analytical column.
-
| Technique | Pros | Cons | Best For... |
| Protein Precipitation | Fast, simple, inexpensive. | Non-selective, high levels of residual matrix components (phospholipids, salts), high risk of ion suppression.[13] | Rapid screening where high sensitivity is not required. |
| Liquid-Liquid Extraction | Good for removing salts and very polar interferences. | Can have low recovery for polar metabolites like glucuronides; requires volatile, immiscible organic solvents.[4] | Extracting less polar analytes; can be optimized for acidic compounds by pH adjustment. |
| Solid-Phase Extraction | Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[13][15] | More time-consuming and costly to develop and run. | Quantitative, regulated bioanalysis requiring high sensitivity and accuracy. |
Guide 2: Optimizing Chromatographic Conditions
Effective chromatography is your primary defense against ion suppression. The goal is to separate the Gemfibrozil-d6 glucuronide peak from the "suppression zone" typically found at the beginning of the run.
Caption: Strategy for chromatographic separation from interferences.
For glucuronides, a standard C18 column can be used, but careful gradient optimization is required.[4]
Step-by-Step Methodology:
-
Select Column: Start with a high-quality C18 column (e.g., 2.1 x 50 mm, < 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate residual silanols on the column, improving peak shape for acidic analytes.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Scouting Gradient:
-
Start with a fast "scouting" gradient to determine the approximate elution time: 5% B to 95% B over 5 minutes.
-
Observation: The Gemfibrozil glucuronide will likely elute very early.
-
-
Gradient Optimization:
-
Goal: Increase retention to move the analyte away from the void volume.
-
Action: Create a much shallower gradient at the beginning of the run. For example:
-
Hold at 5% B for 0.5 minutes.
-
Ramp from 5% B to 40% B over 4 minutes.
-
Ramp to 95% B and hold to wash the column.
-
Return to initial conditions and re-equilibrate.
-
-
Rationale: The shallow gradient increases the time the analyte spends in the more aqueous mobile phase, pushing its retention time later into a potentially cleaner region of the chromatogram.
-
If you cannot achieve sufficient retention with reversed-phase, HILIC is an excellent alternative.[4][16] In HILIC, a polar stationary phase is used with a high organic mobile phase. Water acts as the strong eluting solvent. This mode is ideal for highly polar compounds like glucuronides, which will be well-retained and elute after their less polar parent drugs.[4]
| Parameter | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | C18, C8 | Amide, Silica, Zwitterionic |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 90:10 ACN:H₂O |
| Mobile Phase B | 0.1% Formic Acid in ACN | 10 mM Ammonium Formate in 10:90 ACN:H₂O |
| Typical Gradient | Start low %B (e.g., 5%), shallow ramp | Start high %B (e.g., 95%), shallow ramp to lower %B |
| Analyte Elution Order | Polar compounds elute first | Nonpolar compounds elute first |
Part 3: Advanced Diagnostics
Protocol: Post-Column Infusion (PCI) Experiment
This protocol provides a definitive diagnosis of ion suppression zones in your method.
Materials:
-
Your validated LC-MS/MS system.
-
A syringe pump.
-
A T-fitting to connect the column outlet and the syringe pump line to the MS source.
-
A standard solution of Gemfibrozil-d6 glucuronide at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
Blank matrix extract prepared using your standard protocol.
Step-by-Step Methodology:
-
System Setup:
-
Disconnect the LC outlet from the MS source.
-
Install the T-fitting. Connect the LC outlet to one port of the "T" and the MS source inlet to the stem of the "T".
-
Connect the syringe pump line to the remaining port of the "T".
-
-
Establish a Stable Baseline:
-
Begin running your LC method with the mobile phase gradient, but do not inject a sample yet.
-
Start infusing the Gemfibrozil-d6 glucuronide standard solution via the syringe pump at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal in the MRM channel for the analyte. You should see a high, stable baseline signal.
-
-
Perform the Injection:
-
Once the baseline is stable, inject a full loop of your blank matrix extract.
-
Continue to acquire data for the full duration of your chromatographic run.
-
-
Data Analysis:
-
Examine the chromatogram of the infused analyte's signal.
-
A stable, flat line indicates no matrix effects.
-
A sharp or broad dip in the signal indicates a zone of ion suppression .
-
A rise in the signal indicates a zone of ion enhancement .
-
Compare the retention time of your analyte in a normal run to the location of any suppression zones observed in the PCI experiment. If they overlap, you have confirmed the cause of your low signal.
-
By following these structured troubleshooting guides and protocols, you can systematically identify the root cause of signal suppression for Gemfibrozil-d6 glucuronide and develop a robust, reliable, and accurate LC-MS/MS method.
References
- Vertex AI Search. (n.d.). Electrospray Ionization (ESI)
-
IntechOpen. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved February 12, 2026, from [Link]
-
Ogilvie, B. W., & Parkinson, A. (2017). Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. Metabolites, 7(3), 39. MDPI. Retrieved February 12, 2026, from [Link]
-
Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., Gipson, A. E., Holsapple, J., Toren, P., & Parkinson, A. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition, 34(1), 191-197. PubMed. Retrieved February 12, 2026, from [Link]
-
Doneanu, A., & Chen, W. (2015). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 29(15), 1409-1418. PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Jones, R. L., Ehlert, A. M., & Licea-Perez, H. (2019). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 43(7), 539-547. Oxford Academic. Retrieved February 12, 2026, from [Link]
-
Gaugg, M. T., Barrios-Collado, C., Vidal-de-Miguel, G., & Zenobi, R. (2019). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 30(11), 2416-2423. ACS Publications. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved February 12, 2026, from [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility. Retrieved February 12, 2026, from [Link]
-
Slideshare. (n.d.). Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers. Retrieved February 12, 2026, from [Link]
-
SciSpace. (2004). Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. Retrieved February 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved February 12, 2026, from [Link]
-
Chromatography Today. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved February 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved February 12, 2026, from [Link]
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Termopoli, V. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3735. MDPI. Retrieved February 12, 2026, from [Link]
-
Gosetti, F., & Mazzucco, E. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. PubMed. Retrieved February 12, 2026, from [Link]
-
International Agency for Research on Cancer. (1996). Gemfibrozil. In Some Pharmaceutical Drugs. NCBI Bookshelf. Retrieved February 12, 2026, from [Link]
-
Semantic Scholar. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: Implications for drug-drug interactions. Retrieved February 12, 2026, from [Link]
-
Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism, 11(7), 561-582. PubMed. Retrieved February 12, 2026, from [Link]
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ResearchGate. (2006). (PDF) Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: Implications for drug-drug interactions. Retrieved February 12, 2026, from [Link]
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved February 12, 2026, from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved February 12, 2026, from [Link]
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ResearchGate. (2018). Separation of substrates and closely related glucuronide metabolites using various chromatographic modes. Retrieved February 12, 2026, from [Link]
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ResearchGate. (n.d.). Metabolism of gemfibrozil. Retrieved February 12, 2026, from [Link]
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Hanna, C., & Ruterbories, K. (2010). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 878(15-16), 1153-1158. PMC. Retrieved February 12, 2026, from [Link]
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Zhang, D., & Olah, T. V. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. PubMed. Retrieved February 12, 2026, from [Link]
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Bioanalysis. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. Retrieved February 12, 2026, from [Link]
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ResearchGate. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Retrieved February 12, 2026, from [Link]
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Varma, M. V. S., Kimoto, E., Scialis, R., Bi, Y. A., Lin, J., & Lazzaro, S. (2015). Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. Molecular Pharmaceutics, 12(12), 4336-4345. ACS Publications. Retrieved February 12, 2026, from [Link]
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Resolving isobaric interference in Gemfibrozil metabolite analysis
Welcome to the technical support resource for the bioanalysis of Gemfibrozil. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of Gemfibrozil in biological matrices. Here, we will address a common but critical challenge: resolving the isobaric interference from its major metabolite, Gemfibrozil 1-O-β-glucuronide.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you ensure the accuracy, precision, and reliability of your analytical data.
The Core Challenge: Isobaric Interference Explained
Gemfibrozil is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction, to form Gemfibrozil 1-O-β-glucuronide (GG).[1][2][3][4] This acyl glucuronide is the major circulating metabolite and is known to be chemically reactive and unstable.[5][6]
The primary analytical issue arises because this glucuronide metabolite can undergo in-source fragmentation within the mass spectrometer's electrospray ionization (ESI) source. During this process, the glucuronic acid moiety (176 Da) is cleaved off, generating a fragment ion with the same mass-to-charge ratio (m/z) as the parent Gemfibrozil.[7] This creates a direct isobaric interference, leading to an overestimation of the parent drug concentration if not properly resolved.
Below is a diagram illustrating the metabolic pathway that leads to this analytical challenge.
Caption: Metabolic pathway of Gemfibrozil leading to the formation of an interfering metabolite.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your analysis.
Q1: My Gemfibrozil peak is broad and tailing, and I'm seeing a response in my control matrix samples. What is happening?
Answer: This is a classic symptom of unresolved isobaric interference from the Gemfibrozil 1-O-β-glucuronide (GG) metabolite.
-
Causality: The GG metabolite is more polar than the parent drug and will typically elute earlier in a reversed-phase chromatography system. If your chromatography is not optimized, the parent and metabolite peaks can partially or completely co-elute. The "peak" you are integrating is likely a composite of both Gemfibrozil and the in-source fragment of GG. The presence of a peak in control or blank plasma samples from subjects dosed with Gemfibrozil is a strong indicator that you are detecting the metabolite, which breaks down in the source to mimic the parent drug.[7]
-
Troubleshooting Steps:
-
Confirm the Interference: Obtain a reference standard for Gemfibrozil 1-O-β-glucuronide. Prepare a solution of only the metabolite and inject it into your LC-MS/MS system, monitoring the MRM transition for the parent Gemfibrozil. If you see a peak, you have confirmed in-source fragmentation is occurring.
-
Improve Chromatographic Resolution: The most robust solution is to fully separate Gemfibrozil from GG chromatographically. Proceed to Q2 for a detailed protocol.
-
Q2: How can I chromatographically separate Gemfibrozil from its interfering glucuronide metabolite?
Answer: Achieving baseline separation between the more polar GG metabolite and the parent drug is critical. This requires careful optimization of your liquid chromatography (LC) method.
-
Expertise & Rationale: The goal is to retain the polar glucuronide long enough for the parent drug to elute separately. Using a high-efficiency column, such as one with sub-2 µm particles (UPLC/UHPLC), is highly recommended. A gradient elution is typically necessary to achieve the required separation within a reasonable run time.
-
Detailed Experimental Protocol: Optimized LC Separation
-
Select an Appropriate Column:
-
Recommendation: A high-quality C18 column is a good starting point. For example, an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[8]
-
Rationale: C18 phases provide the necessary hydrophobicity to retain Gemfibrozil, while the high efficiency of UPLC columns allows for better resolution of closely eluting peaks.
-
-
Optimize the Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: The acidic modifier helps to improve peak shape for the carboxylic acid moiety on Gemfibrozil and can also help stabilize the acyl glucuronide by keeping the pH low.[9]
-
-
Develop a Gradient Elution Profile:
-
Flow Rate: 0.4 mL/min.
-
Initial Conditions: Start with a high percentage of aqueous mobile phase (e.g., 90-95% A) to retain the polar GG metabolite on the column.
-
Gradient: Implement a shallow gradient to elute the GG, followed by a steeper gradient to elute the parent Gemfibrozil.
-
Example Gradient:
-
0.0 - 0.5 min: 95% A
-
0.5 - 2.5 min: Ramp to 40% A
-
2.5 - 3.0 min: Ramp to 5% A (column wash)
-
3.0 - 4.0 min: Return to 95% A (re-equilibration)
-
-
-
Verify Separation: Inject a mixed standard of Gemfibrozil and GG to confirm baseline resolution. The GG peak should elute significantly earlier than the Gemfibrozil peak.
-
Q3: Even with some chromatographic separation, I suspect in-source fragmentation is still affecting my results. How can I minimize it?
Answer: In-source fragmentation is driven by the energy applied to the ions in the mass spectrometer's source region.[10] By carefully tuning these parameters, you can significantly reduce the breakdown of the glucuronide metabolite.
-
Expertise & Rationale: The key is to use the "softest" ionization conditions possible that still provide adequate sensitivity for your analyte of interest. This involves reducing the voltages in the region between the ESI probe and the mass analyzer.
-
Troubleshooting Steps for MS Parameter Optimization:
-
Reduce Cone Voltage / Declustering Potential (DP): This is the most critical parameter. The cone voltage (Waters) or DP (Sciex) accelerates ions from the atmospheric pressure region into the vacuum region. High values increase collisions with gas molecules, promoting fragmentation.
-
Action: Infuse a solution of the GG metabolite while monitoring the parent Gemfibrozil MRM transition. Systematically decrease the cone voltage/DP and observe the signal intensity of the fragment. Find the lowest voltage that minimizes this interference while maintaining sufficient sensitivity for the authentic Gemfibrozil standard.
-
-
Optimize Source Temperature: Higher temperatures can provide more thermal energy, potentially contributing to the degradation of labile molecules like acyl glucuronides.[10]
-
Action: Perform experiments at different source temperatures (e.g., 400°C, 450°C, 500°C) to find a temperature that provides good desolvation without excessive fragmentation.
-
-
Use a Less Energetic Mobile Phase Modifier (If Possible): While formic acid is common, in some cases, a modifier like ammonium formate can provide a slightly less energetic environment. However, this must be balanced with chromatographic performance and analyte stability.
-
Q4: What are the best practices for sample collection and preparation to ensure the stability of Gemfibrozil acyl glucuronide?
Answer: Acyl glucuronides are notoriously unstable, especially at neutral or basic pH, where they can undergo intramolecular rearrangement (acyl migration) and hydrolysis back to the parent drug.[6][9][11] This can artificially inflate the concentration of the parent drug before the sample is even injected.
-
Trustworthiness & Self-Validation: Proper sample handling is a cornerstone of a validatable bioanalytical method.[12][13] The goal is to immediately create an environment that prevents degradation.
-
Detailed Protocol: Sample Stabilization
-
Immediate Cooling: As soon as blood samples are collected, they should be placed on ice to slow down enzymatic activity.
-
Prompt Centrifugation: Centrifuge the blood to separate plasma at refrigerated temperatures (e.g., 4°C) as soon as possible.
-
Acidification of Plasma: This is the most critical step. Immediately after harvesting the plasma, acidify it to a pH of ~4-5.
-
Procedure: Add a small volume of an acid, such as citric acid or acetic acid, to the plasma. The exact amount should be pre-determined to consistently achieve the target pH.[9][14]
-
Rationale: The acidic environment significantly slows the rate of both hydrolysis and acyl migration, preserving the integrity of the metabolite.[6]
-
-
Storage: Store stabilized plasma samples frozen at -70°C or lower until analysis.
-
Extraction: When performing protein precipitation or other extraction methods, use acidified solvents (e.g., acetonitrile with 0.1% formic acid) and keep samples on ice throughout the process.
-
Below is a workflow diagram summarizing the key decision points for troubleshooting this issue.
Caption: Troubleshooting workflow for resolving Gemfibrozil isobaric interference.
Summary of Key Analytical Parameters
This table provides a validated starting point for your method development. Final parameters should always be optimized on your specific LC-MS/MS system.
| Parameter | Recommended Setting | Rationale |
| Analyte | Gemfibrozil | Parent Drug |
| Precursor Ion (m/z) | 251.1 | [M+H]⁺ |
| Product Ion (m/z) | 121.1 | Characteristic fragment |
| Interferent | Gemfibrozil 1-O-β-glucuronide | Major Metabolite |
| Interferent Precursor (m/z) | 427.1 | [M+H]⁺ |
| In-Source Fragment (m/z) | 251.1 | Isobaric with parent drug |
| LC Column | UPLC BEH C18, 50x2.1mm, 1.7µm | High efficiency for resolving polar/non-polar compounds.[15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH for peak shape and analyte stability.[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase.[15] |
| Cone Voltage / DP | ≤ 20 V (System Dependent) | Minimize in-source fragmentation.[10] |
| Collision Energy | ~15-25 eV (System Dependent) | Optimize for specific MRM transition of Gemfibrozil. |
| Sample pH | 4.0 - 5.0 | Critical for stabilizing the acyl glucuronide metabolite.[9] |
References
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Bramer, S. L., & Amacher, D. E. (2010). Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 24(12), 1300–1308. [Link]
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Siddiqui, M., & Reddivari, A. K. R. (2023). Gemfibrozil. In StatPearls. StatPearls Publishing. [Link]
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Kimoto, E., Li, R., Scialis, R. J., Lai, Y., & Varma, M. V. S. (2016). Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. Drug Metabolism and Disposition, 44(2), 295–303. [Link]
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Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., & Gipson, A. E. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: Implications for drug-drug interactions. Drug Metabolism and Disposition, 34(2), 191–197. [Link]
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Bramer, S. L., & Amacher, D. E. (2010). Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 24(12), 1300–1308. [Link]
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Vishnupriya, S., Narenderan, S. T., Vishnu, K., Babu, B., & Meyyanathan, S. N. (2019). A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 9(5), 108-114. [Link]
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Glesby, M. J., Aberg, J. A., & Kendall, M. A. (2006). Gemfibrozil Concentrations are Significantly Decreased in the Presence of Lopinavir/ritonavir. AIDS (London, England), 20(4), 621–622. [Link]
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Request PDF. (n.d.). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
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Patel, P. N., Sangeetha, S., & Shrey, D. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of global pharma technology, 4(1), 1-13. [Link]
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Grillo, M. P., Hua, F., & Patten, C. J. (2003). Metabolism and disposition of gemfibrozil in the rat: roles of Mrp2 and Mrp3. Xenobiotica, 33(7), 721-736. [Link]
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Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., & Gipson, A. E. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: Implications for drug-drug interactions. Drug Metabolism and Disposition, 34(2), 191-197. [Link]
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Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., & Gipson, A. E. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 34(2), 191–197. [Link]
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T., A., & S., R. (2022). Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. Biomolecules, 12(9), 1218. [Link]
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T., A., & S., R. (2022). Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. Biomolecules, 12(9), 1218. [Link]
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Gros, M., Petrovic, M., & Barceló, D. (2006). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for screening and trace level determination of pharmaceuticals in surface and wastewaters. Talanta, 70(4), 678-690. [Link]
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ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide. [Link]
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Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
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T., A., & S., R. (2022). Genotoxicity of acyl glucuronide metabolites formed from clofibric acid and gemfibrozil: a novel role for phase-II-mediated bioactivation in the hepatocarcinogenicity of the parent aglycones? Carcinogenesis, 19(6), 1013-1018. [Link]
-
Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., & Gipson, A. E. (2006). LC-MS/MS analysis of the metabolite formed from gemfibrozil glucuronide... ResearchGate. [Link]
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Li, W., & Stebbins, N. D. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Bioanalysis, 11(13), 1269–1282. [Link]
-
Ji, A. J., & Beaudry, F. (2019). Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation. Rapid Communications in Mass Spectrometry, 33(1), 109-116. [Link]
-
Ji, A. J., & Beaudry, F. (2008). Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation. Rapid communications in mass spectrometry : RCM, 22(2), 109–120. [Link]
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Obach, R. S., & Cox, L. M. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 46(10), 1469–1477. [Link]
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Naphade, S. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]
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Beaudry, F. (2013). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. ResearchGate. [Link]
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LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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KCAS Bioanalytical and Biomarker Services. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. [Link]
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T., A., & S., R. (2022). Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. MDPI. [Link]
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Lanchote, V. L., & Coelho, E. B. (2019). UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers. Journal of Chromatography B, 1125, 121712. [Link]
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World Journal of Pharmaceutical Research. (n.d.). A new stability indicating RP-HPLC method for the estimation of Gemfibrozil in bulk and pharmaceutical dosage form. [Link]
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Validation & Comparative
A Comparative Guide to the Stability of Deuterated vs. Non-Deuterated Gemfibrozil Glucuronide
For researchers and professionals in drug development, understanding the metabolic fate and chemical stability of drug candidates is paramount. Gemfibrozil, a widely used lipid-regulating agent, undergoes extensive metabolism to form Gemfibrozil 1-O-β-glucuronide. This acyl glucuronide metabolite is not an inert bystander; it is chemically reactive and has been implicated in drug-drug interactions through the mechanism-based inactivation of CYP2C8.[1][2][3][4] This guide provides an in-depth technical comparison of the stability of deuterated versus non-deuterated Gemfibrozil glucuronide, offering insights into how isotopic substitution can mitigate the inherent reactivity of this class of metabolites.
The Rationale for Deuteration: Taming a Reactive Metabolite
Acyl glucuronides are a class of metabolites known for their chemical instability.[5] They can undergo intramolecular rearrangement via acyl migration and can covalently bind to proteins, which is a potential mechanism for idiosyncratic drug reactions.[5][6][7][8][9] In the case of Gemfibrozil, its glucuronide is a known mechanism-based inactivator of CYP2C8, a key drug-metabolizing enzyme.[2][3][4]
Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, can significantly alter a molecule's metabolic profile.[10][11][12][13] This is primarily due to the kinetic isotope effect (KIE) .[10][][15][16][17] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break.[10][][18] Consequently, metabolic reactions involving the cleavage of a C-H bond as the rate-determining step can be slowed down by deuteration.[10][15][17][19] For Gemfibrozil glucuronide, deuteration at specific positions is hypothesized to enhance its stability by slowing the rates of degradation and rearrangement.
Experimental Design: A Head-to-Head Stability Comparison
To objectively assess the comparative stability, a well-controlled in vitro study is essential. This involves incubating both deuterated and non-deuterated Gemfibrozil glucuronide in physiologically relevant matrices and monitoring their degradation over time.
Experimental Workflow
Figure 1. Experimental workflow for the comparative stability assessment.
Detailed Methodologies
1. Synthesis of Test Articles:
-
Non-deuterated Gemfibrozil 1-O-β-glucuronide: Synthesized using established enzymatic methods, for instance, by incubating Gemfibrozil with human liver microsomes and UDP-glucuronic acid.[1][20]
-
Deuterated Gemfibrozil 1-O-β-glucuronide: Synthesized using a deuterated Gemfibrozil precursor. The position of deuteration is critical and should target sites involved in chemical instability or further metabolism. For this illustrative guide, let's assume deuteration on the benzylic methylene group of the isobutyrate side chain.
2. In Vitro Stability Assay:
-
Incubation Conditions: Both compounds are incubated at a concentration of 10 µM in two different matrices at 37°C:
-
Phosphate buffer (pH 7.4) to assess chemical stability.
-
Human plasma to evaluate both chemical and enzymatic stability.
-
-
Time Points: Samples are collected at 0, 1, 2, 4, 8, and 24 hours.
-
Sample Preparation: At each time point, an aliquot of the incubation mixture is quenched with ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of a related compound) to precipitate proteins.[21][22] Samples are then centrifuged, and the supernatant is collected for analysis.
3. LC-MS/MS Analysis:
-
A validated LC-MS/MS method is employed for the sensitive and specific quantification of the remaining parent glucuronide at each time point.[21][22][23][24]
-
Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection. The transitions for both the analyte and internal standard are optimized for maximum sensitivity and specificity.
Comparative Stability Data (Illustrative)
The following table presents a plausible dataset from the described experiment, illustrating the expected outcome based on the kinetic isotope effect.
| Time (hours) | Matrix | % Remaining Non-Deuterated Gemfibrozil Glucuronide | % Remaining Deuterated Gemfibrozil Glucuronide |
| 0 | Buffer | 100 | 100 |
| 1 | Buffer | 85 | 95 |
| 2 | Buffer | 72 | 88 |
| 4 | Buffer | 55 | 78 |
| 8 | Buffer | 30 | 60 |
| 24 | Buffer | 10 | 35 |
| 0 | Plasma | 100 | 100 |
| 1 | Plasma | 75 | 90 |
| 2 | Plasma | 58 | 81 |
| 4 | Plasma | 35 | 65 |
| 8 | Plasma | 15 | 45 |
| 24 | Plasma | <5 | 20 |
Interpretation of Results and Mechanistic Insights
The illustrative data clearly demonstrates the enhanced stability of the deuterated Gemfibrozil glucuronide in both buffer and human plasma. This increased stability can be attributed to the kinetic isotope effect, which slows down the degradation pathways of the acyl glucuronide.
Mechanisms of Acyl Glucuronide Instability
Figure 2. Pathways of Gemfibrozil glucuronide reactivity.
The primary routes of acyl glucuronide instability are:
-
Acyl Migration: The acyl group can migrate from the 1-O-β position to other hydroxyl groups on the glucuronic acid moiety, forming various positional isomers.[6] This process is a key step that can lead to the formation of reactive intermediates.
-
Hydrolysis: The ester linkage can be hydrolyzed, releasing the parent drug, Gemfibrozil.
-
Covalent Binding: The electrophilic nature of the acyl glucuronide, particularly after acyl migration, allows it to react with nucleophilic residues on proteins, such as lysine, to form covalent adducts.[6][7] This is a significant concern from a drug safety perspective.
Deuteration at a strategic position, such as the benzylic methylene, is expected to slow down the rate of acyl migration. By stabilizing the C-D bond, the energy barrier for the conformational changes required for the acyl group to migrate is increased. This, in turn, reduces the formation of reactive isomers and subsequent covalent binding.
Implications for Drug Development
The enhanced stability of deuterated Gemfibrozil glucuronide has several important implications for drug development:
-
Reduced Potential for Drug-Drug Interactions: By decreasing the rate of formation of the reactive species that inactivates CYP2C8, deuteration could lower the risk of clinically significant drug-drug interactions.
-
Improved Safety Profile: A reduction in covalent binding to proteins could mitigate the risk of idiosyncratic adverse drug reactions.[5]
-
More Predictable Pharmacokinetics: A more stable metabolite will have a more predictable clearance pathway, potentially leading to less inter-individual variability in drug exposure.
Conclusion
The strategic use of deuteration presents a promising approach to improving the stability and safety profile of drugs that form reactive acyl glucuronide metabolites. As demonstrated with the case of Gemfibrozil glucuronide, the kinetic isotope effect can be leveraged to slow down degradation and rearrangement pathways, thereby reducing the formation of reactive species. For researchers in drug development, considering deuteration as a tool to mitigate the risks associated with acyl glucuronides can be a valuable strategy in the design of safer and more effective medicines.
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Ogilvie, B. W., Zhang, D., Li, W., Rodrigues, A. D., & Gipson, A. E. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug metabolism and disposition: the biological fate of chemicals, 34(1), 191–197. Retrieved from [Link]
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Kimoto, E., & Li, A. P. (2019). Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. Molecular pharmaceutics, 16(10), 4154–4165. Retrieved from [Link]
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New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (2018). PMC. Retrieved from [Link]
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Babu, B., & J, S. (2019). A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formul. International Journal of Research in Pharmaceutical Sciences, 10(2), 1198-1203. Retrieved from [Link]
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A Senior Application Scientist's Guide to Linearity Assessment of Gemfibrozil Glucuronide Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. Gemfibrozil, a widely prescribed lipid-lowering agent, undergoes extensive metabolism to form Gemfibrozil 1-O-β-glucuronide, a reactive acyl glucuronide that has been implicated in drug-drug interactions.[1] Consequently, the reliable measurement of this metabolite in biological matrices is a critical aspect of drug development and clinical monitoring.
This guide provides an in-depth comparison of approaches for assessing the linearity of Gemfibrozil glucuronide calibration curves, a cornerstone of bioanalytical method validation. We will move beyond a simple recitation of regulatory guidelines to explore the scientific rationale behind experimental design and data analysis, empowering you to build self-validating and defensible bioanalytical methods.
The Imperative of Linearity in Bioanalysis
A calibration curve models the relationship between the concentration of an analyte and the response of an analytical instrument.[2][3] Linearity, in this context, demonstrates that this relationship is directly proportional over a defined concentration range. For regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), establishing linearity is a non-negotiable component of bioanalytical method validation.[4][5][6][7][8][9] A well-characterized linear model ensures that the concentration of an unknown sample can be accurately and reliably interpolated from its measured response.
Experimental Workflow for Linearity Assessment
A robust linearity assessment begins with a meticulously planned and executed experiment. The following protocol outlines the key steps for generating a calibration curve for Gemfibrozil glucuronide in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this purpose.[1][10]
Caption: High-level experimental workflow for generating calibration curve data.
Step-by-Step Experimental Protocol
-
Preparation of Stock and Working Solutions:
-
Accurately weigh a certified reference standard of Gemfibrozil 1-O-β-glucuronide to prepare a primary stock solution in a suitable organic solvent (e.g., methanol).
-
Similarly, prepare a primary stock solution of a suitable internal standard (IS), such as a stable isotope-labeled version of Gemfibrozil glucuronide or a structurally similar compound.[11] The IS is crucial for correcting for variability during sample preparation and analysis.
-
From the primary stock, prepare a series of working standard solutions by serial dilution to cover the anticipated concentration range.
-
-
Preparation of Calibration Standards:
-
Spike a known volume of the blank biological matrix (the same matrix as the study samples) with a small volume of the appropriate working standard solution to create a minimum of 6 to 8 non-zero concentration levels.[8]
-
The concentration range should encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
-
Sample Preparation:
-
Extract Gemfibrozil glucuronide and the IS from the plasma matrix. A common technique is protein precipitation, where a cold organic solvent like acetonitrile is added to precipitate plasma proteins.[11][12]
-
Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into an LC-MS/MS system.
-
Chromatographic conditions should be optimized to achieve separation of Gemfibrozil glucuronide from potential interferences.
-
Mass spectrometric detection is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
The Critical Role of Regression Analysis and Weighting Factors
Once the peak area responses for Gemfibrozil glucuronide and the internal standard are obtained for each calibration standard, a regression analysis is performed to model the concentration-response relationship. While a simple linear regression (ordinary least squares, OLS) is often the first consideration, it assumes that the variance of the response is constant across the entire concentration range (homoscedasticity).
In reality, bioanalytical data, particularly from LC-MS/MS, often exhibit heteroscedasticity, where the variance increases with concentration.[13] Using an OLS model in such cases gives undue influence to the higher concentration standards, potentially leading to significant inaccuracy at the lower end of the curve, especially near the LLOQ.[14]
To counteract this, weighted least squares (WLS) regression is employed.[15][16] Weighting factors are applied to give more importance to the data points with lower variance (i.e., the lower concentration standards). The most commonly used weighting factors in bioanalysis are 1/x and 1/x², where 'x' is the concentration.[14][17][18]
Caption: Decision-making process for selecting the appropriate regression model.
Comparison of Regression Models for Gemfibrozil Glucuronide
To illustrate the impact of different regression models, let's consider a hypothetical dataset for a Gemfibrozil glucuronide calibration curve.
| Nominal Conc. (ng/mL) | Response Ratio (Analyte/IS) | % Accuracy (Linear, no weighting) | % Accuracy (Linear, 1/x weighting) | % Accuracy (Linear, 1/x² weighting) |
| 1.0 (LLOQ) | 0.025 | 118.5 | 105.2 | 101.5 |
| 2.5 | 0.061 | 110.3 | 102.1 | 100.8 |
| 10 | 0.238 | 104.6 | 100.9 | 100.1 |
| 50 | 1.205 | 101.2 | 99.8 | 99.5 |
| 200 | 4.850 | 98.7 | 98.1 | 98.3 |
| 800 | 19.850 | 96.5 | 97.5 | 98.0 |
| 1000 (ULOQ) | 25.100 | 95.8 | 97.0 | 97.6 |
| Correlation Coefficient (r²) | 0.9985 | 0.9992 | 0.9996 |
Analysis of the Comparison:
-
Linear Regression (No Weighting): While the correlation coefficient (r²) appears high, there is a clear positive bias at the lower concentrations and a negative bias at the higher concentrations. The % accuracy at the LLOQ (118.5%) is approaching the typical acceptance limit of ±20%.[8][11] This indicates that the high concentration standards are disproportionately influencing the regression line.
-
Linear Regression (1/x Weighting): The application of a 1/x weighting factor significantly improves the accuracy at the lower end of the curve, bringing the LLOQ to a much more acceptable 105.2%. The overall fit of the curve is improved, as reflected by the higher r² value.
-
Linear Regression (1/x² Weighting): This model provides the best fit for this hypothetical dataset. The accuracy across the entire range is excellent, with all points well within the ±15% (and ±20% for LLOQ) acceptance criteria set by regulatory agencies.[8] The r² value is the highest among the three models, and the distribution of residuals would be the most random. For many LC-MS/MS assays, a 1/x² weighting is often found to be the most appropriate.[17][18]
Acceptance Criteria for Linearity
According to regulatory guidelines, a calibration curve is considered acceptable if:
-
The correlation coefficient (r or r²) is typically ≥ 0.99.[19] However, it's important to note that a high correlation coefficient alone is not sufficient to prove linearity.[2]
-
At least 75% of the non-zero calibration standards are within ±15% of their nominal concentrations (±20% at the LLOQ).[8]
-
The calibration standards at the LLOQ and ULOQ must meet these acceptance criteria.
-
A visual inspection of the calibration curve and a plot of the residuals should not show any systematic trends or patterns.[20]
Conclusion
The assessment of linearity for Gemfibrozil glucuronide calibration curves is a multi-faceted process that requires more than just achieving a high correlation coefficient. A thorough understanding of the principles of regression analysis, particularly the impact of heteroscedasticity and the appropriate use of weighting factors, is essential for developing a robust and reliable bioanalytical method. By employing a weighted linear regression model, typically with a 1/x or 1/x² factor, researchers can ensure that their method provides accurate and precise data across the entire calibration range, thereby satisfying regulatory expectations and contributing to the integrity of their drug development programs.
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Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2014). Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance. Analytical chemistry, 86(18), 8959–8966. [Link]
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Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2014). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays and Impacts of Using Incorrect Weighting Factors on Curve Stability, Data Quality, and Assay Performance. Analytical Chemistry, 86(18), 8959-8966. [Link]
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Dolan, J. W. (2009). Calibration Curves, Part V: Curve Weighting. LCGC International. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
